Welcome to the BenchChem Online Store!
molecular formula C6H6Br2N2 B512017 2-Amino-3,5-dibromo-6-methylpyridine CAS No. 91872-10-5

2-Amino-3,5-dibromo-6-methylpyridine

Cat. No. B512017
M. Wt: 265.93g/mol
InChI Key: BLUYMDMBXIMIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07378426B2

Procedure details

To a solution of 3,5-dibromo-6-methyl-pyridin-2-ylamine (2.0 g, 7.5 mmol) in THF (75 mL) was added t-butylnitrite (1.5 mL, 12.6 mmol) and the reaction was heated to reflux for 2 hours. The reaction was concentrated in vacuo and purified by flash chromatography (SiO2, CH2Cl2) to give 52A (0.8 g 42%). HPLC Rt=2.77 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Yield
42%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](N)=[N:4][C:5]([CH3:9])=[C:6]([Br:8])[CH:7]=1.C(ON=O)(C)(C)C>C1COCC1>[Br:8][C:6]1[C:5]([CH3:9])=[N:4][CH:3]=[C:2]([Br:1])[CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C(=NC(=C(C1)Br)C)N
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (SiO2, CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.